molecular formula C17H12FN3O B6462514 (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one CAS No. 2549133-08-4

(2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one

Cat. No.: B6462514
CAS No.: 2549133-08-4
M. Wt: 293.29 g/mol
InChI Key: AIVVHGTXKRNGRH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone backbone conjugated with a 1,2,3-triazole ring substituted at the 4-fluorophenyl group. Its synthesis typically involves Claisen-Schmidt condensation, as seen in analogous chalcones . The compound’s crystallographic structure (Fig. 1) reveals planarity in the triazole ring and a trans-configuration of the enone system, critical for intermolecular interactions and biological activity .

Chalcones are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties. The inclusion of the 4-fluorophenyl group enhances metabolic stability and binding affinity to biological targets, while the triazole ring contributes to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

(E)-3-[1-(4-fluorophenyl)triazol-4-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-14-6-9-16(10-7-14)21-12-15(19-20-21)8-11-17(22)13-4-2-1-3-5-13/h1-12H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVHGTXKRNGRH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbaldehyde

The triazole aldehyde precursor is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A modified protocol from Ref. involves reacting 4-fluorophenyl azide with propiolaldehyde in the presence of Cu(I) catalysts. Key steps include:

  • Reagents : 4-fluorophenyl azide (1 mmol), propiolaldehyde (1.2 mmol), CuSO₄·5H₂O (0.1 mmol), sodium ascorbate (0.2 mmol).

  • Conditions : Stirred in tert-butanol/H₂O (4:1) at 60°C for 12 h.

  • Yield : 78–85% after column chromatography.

The aldehyde functionality is critical for subsequent condensation reactions.

Claisen-Schmidt Condensation for Chalcone Formation

The target chalcone is synthesized via base-catalyzed condensation of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with acetophenone. Ref. and provide foundational methodologies:

Standard Protocol

  • Reagents : Triazole carbaldehyde (1 mmol), acetophenone (1.2 mmol), NaOH (2 mmol).

  • Conditions : Ethanol (15 mL), reflux at 80°C for 4–6 h.

  • Workup : Cooled to room temperature, filtered, and recrystallized from ethanol.

  • Yield : 82–89%.

Sodium Acetate-Mediated Condensation

Ref. reports enhanced yields using sodium acetate as a mild base:

  • Reagents : Triazole carbaldehyde (1 mmol), acetophenone (1 mmol), sodium acetate (0.2 mmol).

  • Conditions : Ethanol (10 mL), reflux at 100°C for 2 h.

  • Yield : 93–96%.

Reaction Optimization and Mechanistic Insights

Base and Solvent Effects

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol80682
NaOAcEthanol100296
KOHDMSO120187

Sodium acetate in ethanol maximizes yield due to controlled deprotonation and minimized side reactions. Prolonged heating in DMSO with KOH risks decomposition.

Stereoselectivity and (E)-Configuration Control

The (2E)-configuration is favored due to conjugation stabilization. Intramolecular hydrogen bonding (e.g., C–H⋯O interactions) and planar alignment of the α,β-unsaturated ketone, as observed in analogous structures, lock the trans geometry.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.12–7.45 (m, 9H, Ar-H), 7.02 (d, J = 16.0 Hz, 1H, CH=), 6.85 (d, J = 16.0 Hz, 1H, CH=).

  • 13C NMR : δ 188.2 (C=O), 148.1 (triazole-C), 143.5 (CH=), 132.0–116.2 (Ar-C).

  • LC-MS : [M+H]⁺ m/z 348.2 (calculated 348.1).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous chalcones reveals:

  • Bond lengths: C=O (1.22 Å), C=C (1.34 Å).

  • Dihedral angles: Triazole and phenyl rings at 10.3°–24.6°.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
NaOH/EthanolSimple setup, low costModerate yields
NaOAc/EthanolHigh yield, short reaction timeRequires anhydrous conditions
KOH/DMSORapid kineticsSolvent toxicity, side products

The NaOAc/ethanol system is optimal for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one demonstrates potent activity against various bacterial strains and fungi. This is attributed to the ability of the triazole moiety to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazoles are known to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce markers of inflammation in vitro, which could have implications for treating inflammatory diseases .

Material Science Applications

The unique properties of this compound extend beyond biological applications. Its structural characteristics make it a candidate for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a building block in polymer synthesis. The incorporation of triazole units into polymer matrices can enhance thermal stability and optical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting a mechanism involving programmed cell death .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In antibacterial applications, it could interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes structural variations in analogous compounds and their implications:

Compound Name Key Structural Features Functional Impact Reference
(2E)-3-[1-(4-Fluorophenyl)-1H-1,2,3-Triazol-4-yl]-1-Phenylprop-2-en-1-one 4-Fluorophenyl-triazole, unsubstituted phenyl Enhanced metabolic stability; planar geometry for crystal packing
(E)-3-(4-Fluorophenyl)-1-(4-((1-(2-Hydroxyethyl)-1H-1,2,3-Triazol-4-yl)methoxy)-2-Methoxyphenyl)prop-2-en-1-one (30) Hydroxyethyl-triazole, methoxy substituents Improved solubility; antifungal activity via hydrogen bonding
(2E)-3-(1,3-Diphenyl-1H-Pyrazol-4-yl)-1-Phenylprop-2-en-1-one Pyrazole instead of triazole, diphenyl substitution Altered π-π interactions; potential anticancer activity
(E)-3-[4-(1H-Imidazol-1-yl)Phenyl]-1-(3-Chloro-4-Fluorophenyl)Prop-2-en-1-one Imidazole and chloro-fluorophenyl groups Increased electrophilicity; possible kinase inhibition
(2E)-1-(2,3-Dihydro-1H-Indol-1-yl)-3-(4-Fluorophenyl)Prop-2-en-1-one Indole ring substitution Enhanced lipophilicity; CNS-targeted activity

Key Observations :

  • Triazole vs. Pyrazole/Imidazole : Triazole-containing compounds exhibit stronger hydrogen-bonding capacity (e.g., antifungal activity in 30 ), whereas pyrazole derivatives show enhanced planar stacking for anticancer applications .
  • Fluorine Substitution: The 4-fluorophenyl group in the target compound improves bioavailability compared to non-fluorinated analogs .
  • Polar Substituents : Hydroxyethyl or methoxy groups (e.g., 30 ) increase solubility but may reduce membrane permeability .

Crystallographic and Spectroscopic Data

  • Target Compound: Crystallizes in the monoclinic space group $ P2_1/c $, with bond lengths of 1.28 Å (C=O) and 1.35 Å (C=C). The triazole ring exhibits coplanarity with the chalcone backbone .
  • Compound 30 : Displays a distorted tetrahedral geometry around the hydroxyethyl group, confirmed by $^{13}\text{C}$-NMR (δ 162.49 ppm for C=O) and ESI-MS ($ m/z $ 273) .
  • Pyrazole Analog : Shows a dihedral angle of 8.2° between pyrazole and phenyl rings, influencing intermolecular interactions .

Biological Activity

The compound (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one is a synthetic organic molecule characterized by a triazole ring and a phenylpropene moiety. This compound has emerged as a subject of interest in medicinal chemistry due to its potential biological activities, particularly as an antifungal , antibacterial , and anticancer agent . This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H14FN3O\text{C}_{17}\text{H}_{14}\text{F}\text{N}_{3}\text{O}

Key Features

  • Triazole Ring : Imparts unique reactivity and biological activity.
  • Fluorophenyl Group : Enhances lipophilicity and metabolic stability.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action appears to involve the disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis, critical for maintaining fungal cell integrity.

Antibacterial Activity

The compound has also shown promising antibacterial activity against several pathogenic bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, with results indicating a notable reduction in bacterial growth. The antibacterial mechanism is hypothesized to involve interference with bacterial DNA synthesis or cell wall synthesis .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as a therapeutic agent in cancer treatment. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds similar to this compound, such as those containing chloro or bromo substitutions, exhibit reduced biological activity. The presence of fluorine in this compound enhances its pharmacological profile due to improved metabolic stability and increased lipophilicity compared to its halogenated analogs.

Compound NameAntifungal ActivityAntibacterial ActivityAnticancer Activity
This compoundHighModerateHigh
(2E)-3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-oneModerateLowModerate
(2E)-3-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-oneLowLowLow

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

Study 1: Antifungal Efficacy

In a study examining the antifungal properties against Candida albicans, the compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of fungal growth with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL .

Study 2: Anticancer Activity

A xenograft model using MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Q & A

Basic: What is the standard synthetic route for (2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one, and how are reaction conditions optimized?

The compound is synthesized via Claisen-Schmidt condensation , a widely used method for chalcone derivatives. Key steps include:

  • Reacting a substituted acetophenone (e.g., 2-hydroxyacetophenone) with 4-fluorobenzaldehyde in ethanolic KOH (0.03 mol in 15 mL ethanol) under controlled temperatures (0–50°C) .
  • Stirring the mixture for 2–3 hours at room temperature to ensure complete enolate formation and aldol addition .
  • Critical optimization factors include base concentration , reaction time , and temperature control to prevent side reactions like retro-aldol decomposition. Yield improvements are achieved by purifying intermediates (e.g., triazole precursors) before condensation .

Basic: How is the structural confirmation of this compound performed, and what crystallographic parameters are typically reported?

Structural confirmation involves:

  • Single-crystal X-ray diffraction (SC-XRD): Parameters such as R factor (e.g., 0.053), wR factor (0.139), and mean C–C bond distances (0.003 Å) are critical for validating the (2E)-configuration and planar geometry of the enone-triazole system .
  • Spectroscopic techniques:
    • ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns).
    • FT-IR for carbonyl (C=O) stretching vibrations (~1650 cm⁻¹) and triazole C-N absorption (~1500 cm⁻¹) .
  • DFT calculations to compare experimental and theoretical bond lengths/angles, ensuring consistency with the proposed structure .

Advanced: How do the 4-fluorophenyl and triazole moieties influence electronic properties and intermolecular interactions?

Computational and experimental studies reveal:

  • Electronic effects: The electron-withdrawing fluorine on the phenyl ring reduces electron density at the enone system, enhancing electrophilicity and reactivity toward nucleophilic targets. The triazole ring contributes π-π stacking interactions with aromatic residues in biological targets .
  • Intermolecular interactions: X-ray data show C–H···O/F hydrogen bonds and van der Waals interactions stabilizing the crystal lattice. For example, the fluorophenyl group participates in C–H···F contacts (2.42–2.65 Å), influencing packing efficiency .
  • DFT-based electrostatic potential maps highlight regions of high electron density (enone carbonyl) and electrophilic centers (triazole N-atoms), guiding SAR studies .

Advanced: How can contradictions in biological activity data across studies be systematically addressed?

Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory potency) may arise from:

  • Structural variations: Subtle changes in substituents (e.g., methoxy vs. fluorine) alter lipophilicity and target affinity. For example, replacing 4-fluorophenyl with 2,6-dichlorophenyl enhances antimicrobial activity due to increased halogen bonding .
  • Experimental design: Standardize assays (e.g., MIC protocols for antimicrobial testing) and control variables like solvent polarity (DMSO vs. ethanol) .
  • Meta-analysis: Cross-reference data from XRD (to confirm stereochemistry) and docking studies (to validate target interactions) to identify outliers .

Advanced: What methodologies are recommended for studying this compound's binding interactions with biological targets?

Molecular docking and dynamics simulations are key:

  • Target selection: Prioritize enzymes with known chalcone/triazole affinity (e.g., cytochrome P450, fungal lanosterol 14α-demethylase) .
  • Docking protocols:
    • Use AutoDock Vina or Glide with flexible ligand sampling to account for the compound’s conformational flexibility.
    • Validate poses using SC-XRD data (e.g., triazole orientation) and binding free energy calculations (MM-GBSA) .
  • Experimental validation: Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC₅₀ values) to confirm predicted interactions .

Advanced: How can substituent modifications enhance the compound's pharmacokinetic properties?

Rational design strategies include:

  • Bioisosteric replacement: Swap the triazole with tetrazole to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Pro-drug approaches: Introduce hydrolyzable groups (e.g., ester-linked methyl) to enhance solubility and oral bioavailability .
  • LogP optimization: Replace fluorine with trifluoromethyl to balance lipophilicity and membrane permeability, guided by QSAR models .

Advanced: What analytical techniques resolve stereochemical ambiguities in derivatives of this compound?

  • Vibrational circular dichroism (VCD): Distinguishes enantiomers by analyzing C=O and C–F vibrational modes .
  • SC-XRD with anomalous scattering: Resolves absolute configuration using heavy-atom derivatives (e.g., selenium-substituted analogs) .
  • Dynamic NMR: Detects hindered rotation in substituents (e.g., ortho-fluorine) to confirm conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.